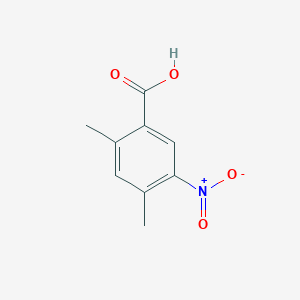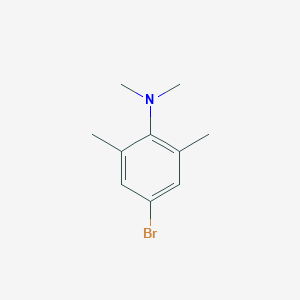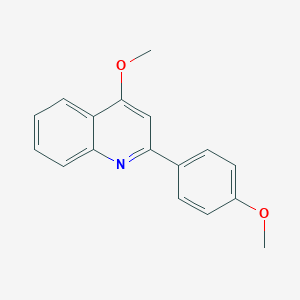
Acide 2,4-diméthyl-5-nitrobenzoïque
Vue d'ensemble
Description
2,4-Dimethyl-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring
Applications De Recherche Scientifique
2,4-Dimethyl-5-nitrobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity .
Pharmacokinetics
Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could influence the bioavailability of 2,4-Dimethyl-5-nitrobenzoic acid.
Result of Action
The reactivity of the nitro group can lead to various chemical transformations, potentially affecting cellular processes .
Action Environment
The action of 2,4-Dimethyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . .
Analyse Biochimique
Biochemical Properties
The nitro group (−NO2) in these compounds can participate in various biochemical reactions
Cellular Effects
Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-nitrobenzoic acid typically involves the nitration of 2,4-dimethylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
2,4-Dimethylbenzoic acid+HNO3→2,4-Dimethyl-5-nitrobenzoic acid+H2O
Industrial Production Methods: In an industrial setting, the production of 2,4-Dimethyl-5-nitrobenzoic acid may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 2,4-Dimethyl-5-aminobenzoic acid.
Substitution: Halogenated derivatives of 2,4-Dimethyl-5-nitrobenzoic acid.
Esterification: Methyl or ethyl esters of 2,4-Dimethyl-5-nitrobenzoic acid.
Comparaison Avec Des Composés Similaires
2,4-Dimethylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dinitrobenzoic acid: Contains an additional nitro group, which can significantly alter its chemical properties and reactivity.
5-Nitrobenzoic acid: Lacks the methyl groups, affecting its solubility and reactivity.
Uniqueness: 2,4-Dimethyl-5-nitrobenzoic acid is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
2,4-dimethyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWSQNZKIRGLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345013 | |
| Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220504-75-6 | |
| Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)







